N-(3-bromophenyl)-2-phenylacetamide

Description

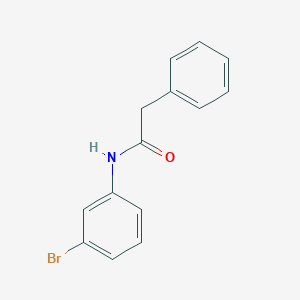

Structure

2D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHAUBXFFVEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351806 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-73-3 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Bromophenyl 2 Phenylacetamide and Its Analogues

Direct Synthesis Routes to N-(3-bromophenyl)-2-phenylacetamide

The most direct and common method for the synthesis of this compound involves the acylation of 3-bromoaniline (B18343) with a phenylacetic acid derivative. A typical and effective approach is the Schotten-Baumann reaction, which utilizes phenylacetyl chloride as the acylating agent. nih.govresearchgate.net This reaction is generally carried out in a biphasic system or in an inert organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

A plausible experimental procedure involves dissolving 3-bromoaniline in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, and then adding phenylacetyl chloride, often in the presence of an aqueous base like sodium hydroxide (B78521) or an organic base like triethylamine (B128534). acs.org The reaction mixture is typically stirred at room temperature to facilitate the nucleophilic acyl substitution.

Mechanistic Considerations of Formation Pathways

The formation of this compound via the Schotten-Baumann reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. The base present in the reaction medium neutralizes the liberated hydrochloric acid, driving the reaction to completion. researchgate.net

The reactivity of the amine is a crucial factor, with electron-donating groups on the aniline (B41778) ring generally increasing the nucleophilicity of the nitrogen atom and thus the reaction rate. Conversely, electron-withdrawing groups can decrease the reactivity. The bromine atom at the meta position of the aniline ring has a mild deactivating effect due to its electronegativity.

Optimization of Reaction Parameters and Yields

The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the product while minimizing reaction times and byproducts. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For instance, in the synthesis of N-(4-bromophenyl)-2-chloroacetamide, a high yield of 97% was achieved by reacting 4-bromoaniline (B143363) with 2-chloroacetyl chloride in dichloromethane at 0 °C to room temperature for 16 hours, using triethylamine as the base. acs.org A similar approach can be applied to the synthesis of the target compound. The use of a two-phase system with an aqueous inorganic base can simplify the workup procedure, as the product remains in the organic layer while the salt byproduct is washed into the aqueous phase. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane | Diethyl Ether | Water/Organic Biphasic |

| Base | Triethylamine | Sodium Hydroxide | Potassium Carbonate |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |

| Reactant Ratio | 1:1 (Amine:Acyl Chloride) | 1:1.1 (Amine:Acyl Chloride) | 1.1:1 (Amine:Acyl Chloride) |

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These modifications can be introduced by altering the starting materials or by functionalizing the pre-formed parent molecule.

Strategies for Functional Group Modification on the Phenylacetamide Core

Modifications to the phenylacetamide core can be achieved by using substituted phenylacetic acid derivatives in the initial acylation step. For example, reacting 3-bromoaniline with various substituted phenylacetyl chlorides would yield a library of N-(3-bromophenyl)-2-(substituted-phenyl)acetamides. These substitutions can include alkyl, alkoxy, nitro, or halo groups on the phenyl ring of the phenylacetyl moiety. arkat-usa.org

Another strategy involves the functionalization of the methylene (B1212753) bridge of the phenylacetamide core. For instance, α-bromination of the parent acetamide (B32628) followed by nucleophilic substitution can introduce a variety of functional groups at this position.

Chemical Transformations Involving the 3-Bromophenyl Moiety

The bromine atom on the 3-bromophenyl ring serves as a versatile handle for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse array of structural analogues.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 3-bromophenyl group with an organoboron compound in the presence of a palladium catalyst and a base. This method is highly effective for introducing aryl, heteroaryl, or vinyl groups. nih.gov

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the 3-bromophenyl group with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted derivative. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction allows for the formation of a carbon-carbon bond between the 3-bromophenyl group and an alkene, catalyzed by a palladium complex. This reaction is useful for introducing vinyl or substituted vinyl groups. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the 3-bromophenyl group with an amine. This allows for the introduction of primary or secondary amino groups. organic-chemistry.org

| Reaction | Reagent | Catalyst | Product Functional Group |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst | Aryl |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst | Alkynyl |

| Heck | Alkene | Pd catalyst | Alkenyl |

| Buchwald-Hartwig | Amine | Pd catalyst | Amino |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced techniques often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, including amide bond formation. beilstein-journals.orgmatanginicollege.ac.inresearchgate.net The application of microwave heating to the synthesis of this compound could lead to a dramatic reduction in reaction time compared to conventional heating methods. For instance, microwave-assisted synthesis of other N-phenylacetamide derivatives has been reported to be highly efficient. beilstein-journals.org

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also be a valuable tool for amide synthesis. The cavitation effect induced by ultrasound can enhance mass transfer and increase reaction rates. Ultrasound-assisted synthesis of various heterocyclic compounds, including those with amide linkages, has been successfully demonstrated. nih.govnih.govcymitquimica.com

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to amide synthesis to minimize environmental impact. This includes the use of greener solvents, such as bio-derived solvents like Cyrene™, which has been shown to be an effective medium for the synthesis of amides from acid chlorides. nih.gov Solvent-free reaction conditions are also being explored. Furthermore, the development of catalytic methods for direct amidation of carboxylic acids with amines, avoiding the use of stoichiometric activating agents, represents a significant advancement in green amide synthesis.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituent Variation on Biological Activity and Selectivity

The biological profile of the N-phenylacetamide scaffold is highly sensitive to the nature and position of substituents on its aromatic rings. Research on related chloroacetamide analogues has shown that the position of halogen substituents is a critical determinant of antimicrobial activity. nih.govresearchgate.net

Specifically, for a series of N-(substituted phenyl)-2-chloroacetamides, compounds bearing a halogen on the phenyl ring, such as N-(3-bromophenyl) chloroacetamide, were identified among the most active antimicrobial agents. nih.govresearchgate.net This enhanced activity is attributed to high lipophilicity, which facilitates the passage of the molecule through the phospholipid bilayer of cell membranes. nih.govresearchgate.net The variation in activity is stark, with some analogues showing more effectiveness against Gram-positive bacteria than Gram-negative bacteria or yeasts, underscoring the role of substituent position in determining the spectrum of activity. nih.govresearchgate.net

Studies on other classes of molecules reinforce the principle that substituent position is key. For instance, in ring-substituted salicylanilides and ketamine esters, it was observed that 2- and 3-substituted compounds were generally more potent than their 4-substituted counterparts. mdpi.commdpi.com Furthermore, the electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—can significantly affect the electron density of the entire phenylacetamide ring system, thereby influencing its interaction with biological targets. nih.gov

In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the introduction of different substituents on the aryl ring led to a range of antibacterial activities. The data below illustrates how modifying the substituent on a related scaffold impacts efficacy against Xanthomonas oryzae pv. oryzae (Xoo).

Table 1: Antibacterial activity of selected N-phenylacetamide derivatives against Xoo. Data sourced from mdpi.comnih.gov.

Elucidation of Key Structural Motifs for Potency and Efficacy

SAR studies help to identify the core structural components, or pharmacophores, that are essential for a molecule's biological activity. For anticonvulsant agents within the acetamide (B32628) family, a common pattern has been identified which includes a nitrogen heteroatomic system, at least one carbonyl group, and one or two phenyl groups. kg.ac.rs The N-(3-bromophenyl)-2-phenylacetamide structure fits this pattern.

The key motifs for this class of compounds can be broken down as follows:

The Phenylacetamide Core: The central C6H5-CH2-CO-NH-C6H4- structure forms the backbone of the molecule, providing a specific spatial arrangement of aromatic and amide functionalities.

The Amide Linker (-CO-NH-): This group is often crucial for forming hydrogen bonds with target proteins or receptors, a critical interaction for biological recognition and activity. kg.ac.rs

The 3-Bromo Substituent: The bromine atom at the meta-position of the N-phenyl ring is a significant feature. Its high lipophilicity enhances membrane permeability, which is a vital property for antimicrobial efficacy. nih.govresearchgate.net Its size and electronic nature also contribute to specific binding interactions.

Research has confirmed that the biological activity of chloroacetamides, which are structurally related, varies with the position of substituents on the phenyl ring. nih.gov The presence of a halogenated phenyl ring, as in N-(3-bromophenyl) chloroacetamide, is linked to high lipophilicity and, consequently, potent activity. nih.govresearchgate.net

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical structure and biological activity. woarjournals.org This method is invaluable for predicting the activity of novel compounds and understanding the physicochemical properties that drive potency. researchgate.netfrontiersin.org The development of a robust QSAR model involves several stages, from descriptor calculation to rigorous validation. mdpi.com

The foundation of a QSAR model is the selection of molecular descriptors that effectively capture the structural variations responsible for differences in biological activity. These descriptors can be categorized as 0D (e.g., atom counts), 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformations). kg.ac.rs

For anticonvulsant N-benzylacetamide and 3-(phenylamino)propanamide derivatives, studies have shown that activity is mainly dependent on a combination of descriptors. woarjournals.org Key descriptors identified in these models include:

Topological and Connectivity Indices: Descriptors like the Kier shape index (Kier2) describe molecular shape and branching. woarjournals.org

RDF Descriptors (Radial Distribution Function): These 3D descriptors, such as RDF50s, provide information about interatomic distances in the molecule's 3D structure. woarjournals.org

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and can describe properties like charge distribution and orbital energies.

GETAWAY Descriptors (GEometry, Topology, and Atom-Weights AssemblY): These descriptors, like AATS4i, encode information about atomic properties and their distribution within the molecular structure. woarjournals.org

The table below lists some common descriptor types and their relevance in modeling the activity of acetamide derivatives.

Table 2: Representative Molecular Descriptors Used in QSAR Models for Acetamide Derivatives.

Once a QSAR model is developed and rigorously validated, it becomes a powerful predictive tool. nih.gov Validation is typically performed using internal methods like leave-one-out cross-validation (Q² or R²cv) and external validation with a separate test set of compounds. kg.ac.rswoarjournals.org A statistically robust model can be used to screen virtual libraries of novel analogues of this compound before undertaking their actual synthesis.

This in silico screening process allows researchers to:

Prioritize the synthesis of compounds with the highest predicted potency.

Avoid synthesizing compounds predicted to have low or no activity.

Explore a much wider chemical space than would be feasible through synthesis alone.

Generate hypotheses about the mechanism of action by understanding which molecular properties are most influential.

For example, a validated QSAR model for anticonvulsant acetamides was used to design new compounds with potentially improved activity. woarjournals.org This highlights the practical application of predictive modeling in guiding the drug discovery process toward more promising candidates.

Ligand-Based Drug Design and Pharmacophore Generation

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are employed. These approaches use the structural information from a set of known active molecules to develop a pharmacophore model. nih.gov A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to bind to the target and elicit a biological response.

For a series of compounds like this compound analogues, a pharmacophore model would typically define:

Hydrogen Bond Donors and Acceptors: The amide (NH) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as an acceptor.

Hydrophobic/Aromatic Regions: The two phenyl rings represent key hydrophobic and aromatic features that can engage in corresponding interactions with the target.

Halogen Binding Sites: The bromine atom can participate in specific halogen bonding interactions.

By aligning several active analogues, common features are identified and mapped. This pharmacophore can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the model and are therefore likely to possess the desired biological activity. This approach was successfully used to identify and then chemically modify a hit molecule from the ZINC database to develop new phenylacetamide derivatives with antidepressant activity. nih.gov

Computational and Theoretical Investigations of N 3 Bromophenyl 2 Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(3-bromophenyl)-2-phenylacetamide at the atomic and electronic levels. These methods offer a powerful lens to inspect the molecule's behavior and characteristics.

Density Functional Theory (DFT) and Ab Initio Studies for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, employed to predict the electronic structure of this compound. These studies provide valuable information about the molecule's geometry, stability, and reactivity.

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. From this optimized structure, various electronic properties can be calculated.

Key electronic properties derived from DFT and ab initio studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. For this compound, the oxygen and nitrogen atoms of the acetamide (B32628) group are expected to be electron-rich, while the hydrogen atom of the amide group and the phenyl rings would exhibit more positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies)

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of this compound, such as its vibrational frequencies. Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be computed using DFT.

By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes of the molecule to the experimentally observed peaks in the IR and Raman spectra. This comparison between theoretical and experimental spectra helps in confirming the molecular structure and understanding the nature of the chemical bonds. For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the amide group, and various vibrations associated with the phenyl rings.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350 | Stretching vibration of the amide N-H bond. |

| C=O Stretch | 1680 | Stretching vibration of the carbonyl group. |

| C-N Stretch | 1350 | Stretching vibration of the amide C-N bond. |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds in the phenyl rings. |

| C-Br Stretch | 680 | Stretching vibration of the carbon-bromine bond. |

Note: The values in this table are illustrative and represent the type of data generated from vibrational frequency calculations. These values are typically scaled to better match experimental data.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking simulations can identify potential biological targets and elucidate the nature of its interactions at the binding site.

Prediction of Binding Modes and Interaction Energies with Protein Targets

In a typical molecular docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule, or ligand, is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, which is often expressed as a binding energy or a docking score.

These simulations can predict the most likely binding mode of this compound within the active site of a protein. The results can reveal whether the ligand forms key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, with the protein's amino acid residues. For instance, studies on similar phenylacetamide derivatives have explored their binding to enzymes like monoamine oxidase (MAO), which is a target for antidepressant drugs. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Illustrative Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of significant hydrophobic contacts. |

| Pi-Pi Stacking | 1 | Indicates stacking interaction between aromatic rings of the ligand and protein. |

Note: The values in this table are for illustrative purposes and represent the type of data generated from molecular docking simulations.

Identification of Critical Residues for Ligand-Target Interactions

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding pocket that are critical for the interaction with the ligand. The visualization of the docked complex allows for a detailed analysis of the intermolecular forces at play.

For this compound, the amide group is a likely participant in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The two phenyl rings can engage in hydrophobic and pi-pi stacking interactions with aromatic residues of the protein, such as tyrosine, phenylalanine, or tryptophan. The bromine atom on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction. Identifying these critical residues is vital for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations can be performed on the isolated molecule to explore its conformational landscape in different environments (e.g., in a vacuum or in a solvent). More importantly, MD simulations of the ligand-protein complex, starting from a docked pose, can assess the stability of the binding mode and the dynamics of the interaction.

These simulations can reveal how the ligand and the protein adapt to each other upon binding. Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular contacts over time to confirm the persistence of key interactions identified in docking. Such simulations are computationally intensive but provide a more realistic and detailed understanding of the binding event. nih.gov

Cheminformatics Approaches and Virtual Screening

Cheminformatics and virtual screening are powerful computational tools used in drug discovery to identify and optimize lead compounds. These methodologies are applied to compounds like this compound to predict their physicochemical properties, potential biological activities, and interactions with specific targets. This allows researchers to prioritize which compounds to synthesize and test in the laboratory, thereby saving time and resources.

The application of these computational methods to this compound and its analogs involves the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

A study on closely related N-(substituted phenyl)-2-chloroacetamides, including the 3-bromo substituted analog, highlights the utility of such approaches. nih.gov In that research, cheminformatics tools were used to predict properties that influence a compound's pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For instance, descriptors like lipophilicity (LogP) and topological polar surface area (TPSA) are crucial for predicting a molecule's ability to cross cell membranes. nih.gov

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a typical cheminformatics study.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C14H12BrNO | Provides the elemental composition. |

| Molecular Weight | 290.16 g/mol | Influences diffusion and transport properties. |

| LogP (Lipophilicity) | 3.65 | Indicates the compound's solubility in lipids versus water, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Correlates with hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Donors | 1 | The N-H group can donate a hydrogen bond. |

| Number of Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept a hydrogen bond. |

| Rotatable Bonds | 3 | Indicates the conformational flexibility of the molecule. |

Note: The values presented in this table are calculated from computational models and may vary slightly depending on the software and method used.

Virtual screening is another key computational technique that could be applied to this compound. This process involves screening large libraries of compounds against a biological target, such as an enzyme or a receptor, to identify those that are most likely to bind to the target and elicit a biological response.

A typical virtual screening workflow for a compound like this compound would involve several steps, as outlined in the table below.

Table 2: Hypothetical Virtual Screening Workflow for this compound

| Step | Description | Rationale |

|---|---|---|

| 1. Target Identification | A specific protein target (e.g., an enzyme implicated in a disease) is chosen. | The goal is to find a compound that modulates the activity of this specific target. |

| 2. Database Preparation | A library of compounds, including this compound and its virtual derivatives, is prepared in a suitable format for docking. | To create a diverse set of molecules to screen for potential activity. |

| 3. Molecular Docking | The compounds from the library are computationally "docked" into the active site of the target protein. | To predict the binding mode and affinity of each compound to the target. |

| 4. Scoring and Ranking | The docked poses are scored based on various energy functions, and the compounds are ranked according to their predicted binding affinity. | To prioritize the most promising candidates for further investigation. |

| 5. Hit Selection and Experimental Validation | The top-ranked compounds ("hits") are selected for synthesis and experimental testing to validate the computational predictions. | To confirm the biological activity of the computationally identified hits. |

Through these cheminformatics and virtual screening approaches, researchers can gain valuable insights into the potential of this compound as a lead compound for drug development. The computational data helps to build a strong hypothesis for its mechanism of action and guides the design of new, more potent, and selective analogs.

Future Research Directions and Therapeutic Prospects

Exploration of Novel Biological Targets and Disease Applications

While initial studies may have focused on specific activities, the broader phenylacetamide class of compounds has demonstrated a wide spectrum of biological effects, suggesting that N-(3-bromophenyl)-2-phenylacetamide and its derivatives could be relevant for a variety of diseases. nih.gov

Research into related phenylacetamide compounds has revealed potential applications in several therapeutic areas:

Anticancer: Phenylacetamide derivatives have shown promise in inhibiting the growth of various cancer cell lines, including breast and prostate cancer. tbzmed.ac.irnih.govnih.gov Some derivatives induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir The anti-proliferative effects of these compounds make them interesting candidates for further investigation as anticancer agents. mdpi.com

Antidepressant: Certain phenylacetamide derivatives have been synthesized and evaluated for their potential as antidepressant agents, with some showing significant activity in preclinical models. nih.govnih.gov These compounds may act as monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters in the brain. nih.gov

Anti-inflammatory: The acetamide (B32628) structure is found in some non-steroidal anti-inflammatory drugs (NSAIDs), and research has explored new acetamide derivatives as selective COX-II inhibitors for treating inflammation with potentially fewer side effects. archivepp.comarchivepp.com

Anticoagulant: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed as inhibitors of Factor VIIa, a key protein in the blood coagulation cascade, indicating their potential as novel anticoagulants. ijper.org

Antitubercular and Antibacterial: Phenoxy acetamide derivatives have been identified as potential agents against M. tuberculosis. mdpi.comnih.gov Additionally, certain N-phenylacetamide derivatives have shown antibacterial activity against various bacterial strains. nih.govirejournals.com

The diverse biological activities of the broader phenylacetamide family suggest that this compound itself, or its optimized derivatives, could be investigated for these and other disease applications.

Advanced Methodologies for Rational Drug Design and Optimization

The development of more effective and specific drugs based on the this compound scaffold relies on modern drug design principles. Rational drug design, which involves creating molecules that are complementary in shape and charge to a specific biological target, is a key strategy. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of rational drug design is understanding the structure-activity relationship (SAR). pharmafeatures.com By systematically modifying the chemical structure of this compound and observing the effects on its biological activity, researchers can identify which parts of the molecule are essential for its therapeutic effects. pharmafeatures.comnih.gov For instance, studies on related compounds have shown that the type and position of substituents on the phenyl rings can significantly influence their anticancer or other biological activities. nih.govtbzmed.ac.ir

Computational Modeling: Computational techniques are increasingly used to accelerate the drug design process. frontiersin.orgfrontiersin.org Molecular docking simulations can predict how a molecule like this compound might bind to a specific protein target. nih.gov This allows scientists to prioritize which derivatives to synthesize and test in the laboratory, saving time and resources. pharmafeatures.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

De Novo Drug Design: Generative AI models can even design entirely new molecules with desired properties from scratch. pharmafeatures.compreprints.org By providing the AI with a set of desired characteristics, it can propose novel chemical structures based on the this compound scaffold that are optimized for a specific therapeutic target. preprints.org

Lead Optimization Strategies for this compound Derivatives

Once a "hit" compound with promising activity is identified, the next step is lead optimization. This process involves chemically modifying the hit compound to improve its drug-like properties, such as potency, selectivity, and metabolic stability. danaher.comnih.gov

Key strategies for lead optimization include:

Functional Group Modification: Systematically altering the functional groups on the this compound molecule can enhance its interaction with the biological target and improve its pharmacokinetic profile. danaher.com

Isosteric Replacement: Replacing certain atoms or groups of atoms with others that have similar physical or chemical properties can lead to improved characteristics. danaher.com

Prodrug Approach: The compound can be modified into a prodrug, an inactive form that is converted into the active drug within the body. This can be used to improve properties like solubility or to target specific tissues. archivepp.comarchivepp.com

Through these advanced research and development strategies, the therapeutic potential of this compound and its derivatives can be systematically explored and optimized, potentially leading to the development of new and effective medicines for a range of diseases.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing N-(3-bromophenyl)-2-phenylacetamide, and what critical parameters influence yield? A: A common approach involves coupling 3-bromoaniline with phenylacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions . Key parameters include:

- Reagent stoichiometry: Equimolar ratios of amine and acyl chloride prevent excess unreacted intermediates.

- Temperature control: Low temperatures reduce hydrolysis of the acyl chloride.

- Workup: Extraction with aqueous HCl removes unreacted aniline, followed by NaHCO₃ washes to neutralize residual acid.

Yield optimization example: In analogous syntheses (e.g., N-(3-chloro-4-fluorophenyl) derivatives), yields of 65–75% are typical after recrystallization from toluene .

Advanced Synthesis: Managing Byproducts and Scale-Up Challenges

Q: How can researchers address competing side reactions (e.g., over-acylation or dimerization) during scale-up? A: Advanced strategies include:

- Catalytic additives: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, minimizing side products .

- In-situ monitoring: Employing TLC or HPLC to track reaction progression and halt at optimal conversion.

- Solvent optimization: Replacing DCM with THF or acetonitrile for better solubility of intermediates in larger batches .

Case study: Multi-step syntheses of related acetamides (e.g., AZD8931) achieved 2–5% overall yields through iterative purification and solvent selection .

Basic Structural Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Core techniques include:

- ¹H/¹³C NMR: Key peaks include the amide NH (~8.5–9.5 ppm) and aromatic protons (7.0–8.0 ppm). The bromine substituent deshields adjacent protons, causing distinct splitting patterns .

- IR spectroscopy: Confirm amide C=O stretch at ~1650–1680 cm⁻¹ .

- Melting point analysis: Compare observed mp with literature values (e.g., structurally similar compounds like N-(3-chlorophenyl)-2-phenylacetamide melt at 160–162°C ).

Advanced Structural Analysis: X-ray Crystallography and Conformational Insights

Q: How does X-ray crystallography elucidate the spatial arrangement of this compound? A: Crystal structure analysis reveals:

- Dihedral angles: The angle between the bromophenyl and phenyl rings (e.g., ~60.5° in N-(3-chloro-4-fluorophenyl) analogs), influencing molecular planarity and intermolecular interactions .

- Hydrogen bonding: N–H···O hydrogen bonds stabilize crystal packing, with bond distances of ~2.0–2.2 Å .

Example data (from analog):

| Parameter | Value |

|---|---|

| C=O bond length | 1.22 Å |

| N–H···O distance | 2.08 Å |

| Dihedral angle | 60.5° |

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary bioactivity evaluation of this compound? A: Standard assays include:

- Enzyme inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., CFTR channel modulation studies, as seen in benzimidazolone analogs ).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM .

Methodological note: Include positive controls (e.g., genistein for CFTR activation) to validate assay conditions .

Advanced Mechanistic Studies: Target Identification and Binding Dynamics

Q: How can molecular docking and MD simulations predict interactions with biological targets? A: Steps include:

Target selection: Prioritize proteins with known acetamide binding (e.g., EcR receptors for insect growth regulation ).

Docking software: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.

Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

Case study: Analogous compounds (e.g., I17) showed EcR binding via hydrophobic interactions with Leu₃₂₇ and hydrogen bonds to Tyr₄₀₈ .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound? A: Based on structurally related compounds:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation (H333 hazard) .

- Disposal: Neutralize waste with NaHCO₃ before incineration .

Emergency response: For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.